molecular formula C26H31NO B11470118 3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide

3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide

Cat. No.: B11470118
M. Wt: 373.5 g/mol
InChI Key: PGZICMLLKZWLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide is a complex organic compound that features a cyclohexyl group and an ethanoanthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the 9,10-dihydro-9,10-ethanoanthracene core, which can be synthesized through a Diels-Alder reaction involving anthracene and ethylene . The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the propanamide group through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or cyclohexyl group .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide lies in its combination of a cyclohexyl group with an ethanoanthracene core and a propanamide moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C26H31NO

Molecular Weight

373.5 g/mol

IUPAC Name

3-cyclohexyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)propanamide

InChI

InChI=1S/C26H31NO/c28-25(15-14-18-8-2-1-3-9-18)27-17-19-16-24-20-10-4-6-12-22(20)26(19)23-13-7-5-11-21(23)24/h4-7,10-13,18-19,24,26H,1-3,8-9,14-17H2,(H,27,28)

InChI Key

PGZICMLLKZWLMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.